4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a benzamide core substituted with a furan ring and an oxadiazole moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving an appropriate precursor.
Formation of the benzamide: The final step involves the coupling of the oxadiazole-furan intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group on the benzamide ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The furan ring can be oxidized to form furanones, while reduction can lead to dihydrofuran derivatives.
Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution reactions: Products include various substituted benzamides.
Oxidation reactions: Products include furanones and related compounds.
Reduction reactions: Products include dihydrofuran derivatives.
Scientific Research Applications
Medicinal chemistry: The compound has shown promise as an antibacterial and antifungal agent due to its ability to disrupt microbial cell walls.
Biological research: It has been used as a probe to study enzyme interactions and cellular pathways.
Industrial applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-furan-2-yl-1-isopropylcarbamoyl-vinyl)-benzamide
- N-(4-fluoro-pyrazol-5-yl)-benzamide derivatives
Uniqueness
4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique combination of a furan ring and an oxadiazole moiety, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANTABLOXAURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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